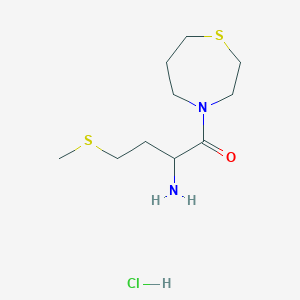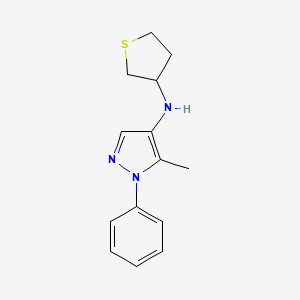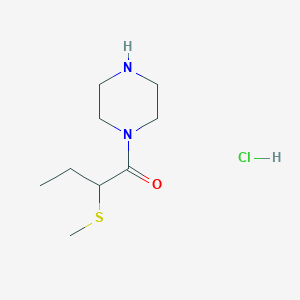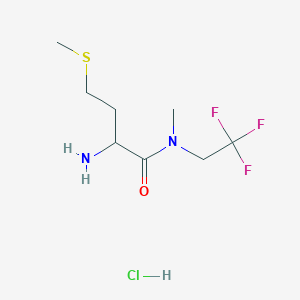
2-Amino-4-methylsulfanyl-1-(1,4-thiazepan-4-yl)butan-1-one;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-methylsulfanyl-1-(1,4-thiazepan-4-yl)butan-1-one hydrochloride, also known as TBOA-HCl, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of thiazepane derivatives and is a potent inhibitor of glutamate transporters.
Mécanisme D'action
2-Amino-4-methylsulfanyl-1-(1,4-thiazepan-4-yl)butan-1-one;hydrochloride acts as a non-competitive inhibitor of glutamate transporters. Glutamate transporters are responsible for the reuptake of extracellular glutamate into astrocytes and neurons, thereby regulating the extracellular glutamate concentration. This compound binds to the glutamate transporters and prevents the reuptake of glutamate, leading to an increase in extracellular glutamate levels.
Biochemical and Physiological Effects:
This compound has been shown to induce neuronal damage and cell death in vitro and in vivo. This is due to the excessive accumulation of extracellular glutamate, which leads to excitotoxicity and oxidative stress. This compound has also been shown to impair synaptic plasticity and learning and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
2-Amino-4-methylsulfanyl-1-(1,4-thiazepan-4-yl)butan-1-one;hydrochloride is a potent and selective inhibitor of glutamate transporters and can be used as a tool to study the role of glutamate transporters in various physiological and pathological conditions. However, this compound has some limitations in lab experiments. It can induce neuronal damage and cell death, which may affect the interpretation of the results. Moreover, the use of this compound requires careful consideration of the experimental conditions, such as the concentration and duration of exposure.
Orientations Futures
There are many future directions for the use of 2-Amino-4-methylsulfanyl-1-(1,4-thiazepan-4-yl)butan-1-one;hydrochloride in scientific research. One direction is to study the role of glutamate transporters in neurological disorders, such as stroke, traumatic brain injury, and Alzheimer's disease. Another direction is to develop new compounds that can selectively target glutamate transporters and have fewer side effects than this compound. Moreover, the use of this compound in combination with other drugs or therapies may have synergistic effects and improve the treatment of neurological disorders.
Conclusion:
In conclusion, this compound is a potent inhibitor of glutamate transporters and has been widely used in scientific research to study the role of glutamate transporters in various physiological and pathological conditions. This compound has some advantages and limitations in lab experiments and can induce neuronal damage and cell death. However, the use of this compound has many future directions in the study of neurological disorders and the development of new drugs and therapies.
Méthodes De Synthèse
The synthesis of 2-Amino-4-methylsulfanyl-1-(1,4-thiazepan-4-yl)butan-1-one;hydrochloride involves the reaction of 2-amino-4-methylsulfanylbutan-1-ol with 4-bromo-1,1-thiazepane. The resulting product is then treated with hydrochloric acid to obtain this compound. The purity of the compound can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
2-Amino-4-methylsulfanyl-1-(1,4-thiazepan-4-yl)butan-1-one;hydrochloride has been widely used in scientific research to study the role of glutamate transporters in various physiological and pathological conditions. Glutamate is the main excitatory neurotransmitter in the central nervous system and is involved in many important physiological processes, including learning, memory, and synaptic plasticity. However, excessive glutamate release can lead to excitotoxicity and neuronal damage, which is implicated in many neurological disorders, such as stroke, traumatic brain injury, and Alzheimer's disease.
This compound is a potent inhibitor of glutamate transporters and can block the reuptake of glutamate by astrocytes and neurons. This leads to an increase in extracellular glutamate levels and can mimic the pathological conditions of glutamate excitotoxicity. Therefore, this compound has been used as a tool to study the role of glutamate transporters in various physiological and pathological conditions.
Propriétés
IUPAC Name |
2-amino-4-methylsulfanyl-1-(1,4-thiazepan-4-yl)butan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2OS2.ClH/c1-14-7-3-9(11)10(13)12-4-2-6-15-8-5-12;/h9H,2-8,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTSJUGSZUMNXNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)N1CCCSCC1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(2-fluorophenyl)-5-methylpyrazol-4-yl]-1-methyl-4,5,6,7-tetrahydroindazol-4-amine](/img/structure/B7642982.png)
![N-(8-azabicyclo[3.2.1]octan-3-yl)-N,2,5-trimethylfuran-3-sulfonamide;hydrochloride](/img/structure/B7642983.png)

![N-[1-cyclopropyl-2-(3-methoxyphenyl)pyrrolidin-3-yl]-1-methylpiperidin-4-amine](/img/structure/B7642995.png)

![N-[1-(5-ethyl-1,3-thiazol-2-yl)ethyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643004.png)
![N-[[3-(dimethylamino)phenyl]methyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643008.png)
![4,4-Dimethyl-3-[(5-methyl-1,3,4-oxadiazol-2-yl)methylamino]pentan-1-ol](/img/structure/B7643016.png)
![N-[[2-(dimethylamino)-4-methylphenyl]methyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643027.png)
![N-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643032.png)

![N-[2-(1-acetylpiperidin-4-yl)ethyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643046.png)
